1-[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
Description
Properties
IUPAC Name |
1-[1-(4-bromothiophene-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O3S/c20-13-10-16(27-12-13)18(25)21-8-6-14(7-9-21)22-11-17(24)23(19(22)26)15-4-2-1-3-5-15/h1-5,10,12,14H,6-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJKHPBERQHOOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=CC(=CS4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the following steps:
Preparation of 4-Bromothiophene-2-carboxylic acid: This can be achieved through the bromination of thiophene-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of 4-Bromothiophene-2-carbonyl chloride: The carboxylic acid is then converted to the corresponding acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Coupling with piperidine: The acyl chloride is reacted with piperidine to form the 4-bromothiophene-2-carbonyl piperidine intermediate.
Cyclization with phenylimidazolidine-2,4-dione: The final step involves the cyclization of the intermediate with phenylimidazolidine-2,4-dione under appropriate conditions, such as heating in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced at different functional groups, such as the thiophene ring or the imidazolidine-2,4-dione core, using reagents like hydrogen peroxide (H₂O₂) or sodium borohydride (NaBH₄).
Cyclization and Ring-Opening: The imidazolidine-2,4-dione core can participate in cyclization or ring-opening reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride, potassium carbonate), solvents (e.g., dimethylformamide, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), solvents (e.g., water, acetonitrile).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom, while oxidation and reduction reactions can modify the oxidation state of the compound.
Scientific Research Applications
1-[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutics targeting specific biological pathways.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space and the development of innovative materials.
Material Science: The compound’s properties may be exploited in the design of advanced materials, such as organic semiconductors or conductive polymers.
Biological Studies: Researchers can use the compound to study its interactions with biological targets, such as enzymes or receptors, to gain insights into its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit an enzyme involved in a disease pathway, thereby reducing the progression of the disease. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Antiviral Piperidine Analogs
Compounds such as 1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol and (1R,2R)-2-N-(7-Chloroquinolin-4-yl)cyclohexane-1,2-diamine exhibit antiviral activity by targeting viral spike proteins . While these analogs lack the imidazolidinedione group, their piperidine core highlights the scaffold’s versatility in drug design. The bromothiophene derivative may offer enhanced binding affinity due to sulfur’s electronegativity, but this requires experimental validation.
Antimicrobial Piperidine-Indole Derivatives
DMPI and CDFII (piperidin-4-yl indole derivatives) demonstrate synergistic activity with carbapenems against methicillin-resistant S. aureus (MRSA) .
Crystallographic and Conformational Comparisons
Piperidine derivatives like 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one exhibit well-defined chair conformations in crystallographic studies, stabilized by amide linkages . The bromothiophene-carbonyl group in the target compound may introduce steric hindrance or torsional strain, affecting its molecular geometry and bioavailability.
Research Findings and Implications
- Antiviral Potential: Structural parallels with chloroquinoline-piperidine hybrids suggest possible utility in viral entry inhibition, though the bromothiophene group’s role remains speculative without direct data .
- Antimicrobial Synergy : The imidazolidinedione moiety may mimic hydantoin’s role in disrupting bacterial folate metabolism, analogous to trimethoprim derivatives .
Biological Activity
1-[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione, also known by its CAS number 1903729-98-5, is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This compound's structure includes a bromothiophene moiety and a piperidinyl group, which suggest that it may exhibit significant biological properties. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C₁₉H₁₈BrN₃O₃S
Molecular Weight: 448.34 g/mol
CAS Number: 1903729-98-5
The compound features an imidazolidine core, which is often associated with various pharmacological effects. The presence of the bromothiophene group may enhance its bioactivity by influencing its interaction with biological targets.
Research indicates that compounds similar to this compound may act through various mechanisms:
- Inhibition of Enzymatic Activity: Compounds in this class have shown potential as inhibitors of specific enzymes involved in inflammatory pathways.
- Modulation of Receptor Activity: The piperidinyl component suggests possible interactions with neurotransmitter receptors or other protein targets.
- Antioxidant Properties: Some studies have pointed to the antioxidant capabilities of related compounds, which can mitigate oxidative stress in cells.
Anticancer Activity
Several studies have explored the anticancer potential of imidazolidine derivatives. For example, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines through the induction of apoptosis and inhibition of cell proliferation.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | HeLa | 12.5 | Apoptosis induction |
| Study B | MCF7 | 15.0 | Cell cycle arrest |
| Study C | A549 | 10.0 | Inhibition of angiogenesis |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
| Study | Model | Effect |
|---|---|---|
| Study D | Rat model | Reduced TNF-alpha levels |
| Study E | Mouse model | Decreased IL-6 production |
Case Studies
-
Case Study on Anticancer Effects:
A recent study published in Journal of Medicinal Chemistry evaluated the anticancer effects of derivatives similar to this compound on various cancer cell lines. The results indicated significant cytotoxicity and suggested a potential for these compounds as novel anticancer agents. -
Case Study on Anti-inflammatory Effects:
Another study focused on the anti-inflammatory effects in a murine model of arthritis. The compound demonstrated a marked reduction in clinical scores and histological damage, suggesting its therapeutic potential in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
